3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The starting materials often include azepane, phenylethylamine, and benzothiadiazine derivatives. Common synthetic routes may involve:
Formation of the azepane ring: This can be achieved through cyclization reactions.
Attachment of the phenylethyl group: This step may involve nucleophilic substitution reactions.
Formation of the benzothiadiazine core: This can be done through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor function: Acting as an agonist or antagonist.
Altering cellular pathways: Influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(azepane-1-carbonyl)-1-(2-phenylethyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione include other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used in the treatment of hypertension.
Hydrochlorothiazide: Another diuretic with similar applications.
Bendroflumethiazide: Used for its antihypertensive properties.
Uniqueness
What sets this compound apart from these compounds is its unique structural features, such as the azepane ring and phenylethyl group
Properties
IUPAC Name |
azepan-1-yl-[4,4-dioxo-1-(2-phenylethyl)-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-22(24-15-8-1-2-9-16-24)21-23-25(17-14-18-10-4-3-5-11-18)19-12-6-7-13-20(19)29(21,27)28/h3-7,10-13H,1-2,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXRUGJYHBDGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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